molecular formula C15H18F5N3S B8090199 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea

1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea

Cat. No.: B8090199
M. Wt: 367.4 g/mol
InChI Key: AGKAFOPEHJFQHE-HTQZYQBOSA-N
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Description

1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea is a complex organic compound that features a cyclohexyl ring substituted with a dimethylamino group and a perfluorophenyl thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea typically involves the reaction of a cyclohexylamine derivative with a perfluorophenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea compound. Common solvents used in this synthesis include dichloromethane and acetonitrile, and the reaction is often facilitated by the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to yield amine derivatives.

    Substitution: The perfluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted perfluorophenyl derivatives.

Scientific Research Applications

1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the perfluorophenyl thiourea moiety can form strong interactions with proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(phenyl)thiourea
  • 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(trifluoromethyl)phenyl)thiourea

Uniqueness

1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(perfluorophenyl)thiourea is unique due to the presence of the perfluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications requiring high stability and specific interactions with biological targets.

Properties

IUPAC Name

1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-(2,3,4,5,6-pentafluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F5N3S/c1-23(2)8-6-4-3-5-7(8)21-15(24)22-14-12(19)10(17)9(16)11(18)13(14)20/h7-8H,3-6H2,1-2H3,(H2,21,22,24)/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKAFOPEHJFQHE-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1NC(=S)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1NC(=S)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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